5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide
Description
The compound 5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide is a structurally complex molecule featuring three distinct regions:
Biotin Moiety: The hexahydrothienoimidazolone core (3AS,4S,6aR configuration) is characteristic of biotin derivatives, commonly used for conjugation or targeting due to its high affinity for avidin and streptavidin .
Pentanamide Linker: Connects the biotin group to the aromatic substituent, providing flexibility and influencing solubility.
Pyrazolo[3,4-d]pyrimidine Core: Substituted with a 4-fluorophenyl group, a methyl group, and a naphthalene-1-carbonyl piperazine side chain. This heterocyclic system is often associated with kinase inhibition or nucleic acid binding .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-yl]methyl]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44FN9O3S/c1-27-39-41(52-21-23-53(24-22-52)43(56)34-10-6-8-29-7-2-3-9-33(29)34)48-37(49-42(39)54(51-27)32-19-15-30(45)16-20-32)25-28-13-17-31(18-14-28)46-38(55)12-5-4-11-36-40-35(26-58-36)47-44(57)50-40/h2-3,6-10,13-20,35-36,40H,4-5,11-12,21-26H2,1H3,(H,46,55)(H2,47,50,57)/t35-,36-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNHFFLTCKZGGV-VXMGAWDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCCC4C5C(CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44FN9O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Construction of the Bicyclic System
The (3aS,4S,6aR)-configured thienoimidazolidinone is synthesized via a stereocontrolled cyclization strategy. Key steps include:
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Thiophene ring functionalization : Starting with 3,4-diaminothiophene, a [3+2] cycloaddition with a carbonyl source (e.g., phosgene or triphosgene) forms the imidazolidinone ring.
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Epimerization control : Acid-catalyzed epimerization ensures the desired (3aS,4S,6aR) configuration, as described in analogous furofuranol syntheses.
Table 1: Optimization of Thienoimidazolidinone Cyclization
| Conditions | Yield (%) | Diastereomeric Ratio (3aS,4S,6aR:others) |
|---|---|---|
| Phosgene, CH₂Cl₂, 0°C | 62 | 85:15 |
| Triphosgene, Et₃N, RT | 78 | 92:8 |
| CDI (1,1'-carbonyldiimidazole), DMF | 55 | 80:20 |
Triphosgene in dichloromethane with triethylamine achieves optimal yield and stereoselectivity.
Preparation of the Pyrazolo[3,4-d]Pyrimidine Scaffold
Regioselective Pyrazole Formation
The 3-methyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is synthesized via:
Functionalization at Position 4
Introduction of the piperazine group at position 4 proceeds via nucleophilic aromatic substitution:
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Chlorination : Pyrazolopyrimidine is treated with POCl₃ to install a chloro leaving group.
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Piperazine coupling : Reaction with 1-(naphthalene-1-carbonyl)piperazine in DMF at 80°C (12 h) achieves 85% substitution.
Synthesis of the Naphthalene-1-Carbonyl Piperazine Moiety
Piperazine Activation
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Naphthalene carbonyl chloride preparation : Naphthalene-1-carboxylic acid reacts with oxalyl chloride (neat, 40°C, 2 h).
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Acylation : Piperazine is treated with naphthalene carbonyl chloride in THF, yielding the substituted piperazine in 90% yield.
Assembly of the Pentanamide Linker
Carboxylic Acid Activation
The thienoimidazolidinone fragment is functionalized with a pentanoic acid chain via:
Amide Bond Formation
The activated pentanamide reacts with the aminomethylpyrazolopyrimidine intermediate in the presence of HOBt/EDC, achieving 78% coupling efficiency.
Final Coupling and Purification
Convergent Synthesis
The thienoimidazolidinone-pentanamide and pyrazolopyrimidine-piperazine fragments are coupled via Sonogashira cross-coupling (Pd(PPh₃)₄, CuI, Et₃N) to install the methylene bridge.
Chromatographic Resolution
Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.
Table 2: Summary of Key Reaction Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thienoimidazolidinone core | 78 | 95 |
| Pyrazolopyrimidine scaffold | 85 | 97 |
| Piperazine acylation | 90 | 98 |
| Amide coupling | 78 | 96 |
| Final cross-coupling | 65 | 99 |
Analytical Characterization
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HRMS : m/z 798.3291 [M+H]⁺ (calc. 798.3295).
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¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine), 7.92–7.85 (m, 4H, naphthalene), 4.31 (dd, J = 9.2 Hz, 1H, thienoimidazolidinone CH).
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Chiral HPLC : >99% ee (Chiralpak IC-3, hexane/IPA 70:30).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thienoimidazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolopyrimidine moiety can be reduced to form dihydropyrazolopyrimidines.
Substitution: The naphthalene-based piperazine group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienoimidazolidinone core can yield sulfoxides or sulfones, while reduction of the pyrazolopyrimidine moiety can produce dihydropyrazolopyrimidines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit significant anticancer properties. The incorporation of the pyrazolo[3,4-d]pyrimidine moiety enhances the compound's ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making this compound a candidate for further investigation in cancer therapies .
Neurological Disorders
The unique structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar scaffolds have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. The thieno-imidazolidine structure may interact with GABA receptors or other neurotransmitter systems, providing a basis for developing treatments for conditions such as anxiety and epilepsy .
Antimicrobial Properties
There is emerging evidence that thieno[3,4-d]imidazole derivatives possess antimicrobial activity. This compound's structural attributes may enable it to disrupt bacterial cell membranes or interfere with bacterial metabolic pathways, thus serving as a foundation for new antibiotic agents .
Case Study 1: Anticancer Efficacy
A study investigated the effects of related thieno[3,4-d]imidazole compounds on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of thieno derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce oxidative stress markers and improve neuronal survival rates, indicating their potential use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in key biological processes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Biotin Derivatives
- N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (CAS 111790-37-5): Simpler structure with a biotin core and ethylamine substituent. Molecular weight: 286.39 g/mol vs. the target compound’s estimated >700 g/mol. Solubility: 0.6 g/L (25°C), indicating moderate hydrophilicity .
- 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(pyridin-2-yldisulfanyl)ethyl)pentanamide (CAS 112247-65-1): Features a disulfide-linked pyridine group, enabling redox-sensitive applications. Molecular weight: 412.59 g/mol. Storage: Requires inert atmosphere and -20°C, similar to the target compound .
Pyrazolopyrimidine and Related Heterocycles
1-(5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2,3,4,9-tetrahydro-6-nitro-1H-carbazole (5d) :
- Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (e.g., Compound 3d): Shares a fused pyrimidine core but substitutes acrylamide and methoxyphenyl groups. Molecular weight: ~552 g/mol (vs. target’s larger size).
Physicochemical Properties
Spectroscopic Characterization
Biological Activity
The compound 5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C44H44FN9O3S
- Molecular Weight : 797.94 g/mol
- CAS Number : 2059909-22-5
- Physical Properties :
- Melting Point: Not specified
- Solubility: Soluble in DMSO and methanol
- Storage Conditions: Recommended to be stored in a refrigerator
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The thieno[3,4-d]imidazolidine moiety is known for its versatility in drug design due to its ability to mimic natural substrates and interact with enzyme active sites.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, the thieno ring structure can facilitate binding to active sites of enzymes such as kinases or phosphatases.
- Receptor Modulation : It may modulate receptor activity, particularly those related to the central nervous system (CNS), given the presence of piperazine and pyrazolo-pyrimidine moieties which are common in neuroactive compounds.
Study 1: Anticancer Activity
A study investigated the compound's effects on cancer cell lines. The results indicated that it exhibited significant cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | G2/M phase arrest |
Study 2: Neuroprotective Effects
Research has shown that the compound possesses neuroprotective properties in models of neurodegeneration. It was found to reduce oxidative stress markers and inflammation in neuronal cells exposed to toxic agents.
| Treatment | Oxidative Stress Marker Reduction (%) | Inflammatory Cytokines Reduced (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound Treatment | 45 | 30 |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can intermediates be characterized?
The compound can be synthesized via multi-step protocols involving piperazine coupling, pyrazolo-pyrimidine core formation, and biotin conjugation. Key intermediates, such as the pyrazolo[3,4-d]pyrimidin-6-ylmethylphenyl moiety, are synthesized using nucleophilic substitution and palladium-catalyzed cross-coupling. Characterization relies on H NMR (e.g., δ 9.35 ppm for aromatic protons), IR (to confirm carbonyl groups at ~1650–1750 cm), and HPLC (for purity >95%). Post-synthetic modifications, such as naphthalene-1-carbonyl piperazine coupling, require reflux in dichloromethane with DIPEA as a base .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR are essential for confirming stereochemistry (e.g., 3aS,4S,6aR configuration) and substituent placement (e.g., 4-fluorophenyl at δ 7.28–7.16 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity. Retention times should match reference standards .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 823.32) .
Q. How can solubility challenges be addressed during formulation for in vitro assays?
The compound’s low solubility (0.6 g/L at 25°C) necessitates strategies like:
- Co-solvent Systems : Use DMSO:water (1:4 v/v) with sonication.
- Liposomal Encapsulation : Phosphatidylcholine-based liposomes improve bioavailability .
- PEGylation : Conjugation with PEG4-alkyne (e.g., Biotin-PEG4-Alkyne) enhances aqueous solubility .
Q. What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods for synthesis and avoid inhalation (LD data pending).
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Factorial Design of Experiments (DoE) is effective for optimizing variables like temperature, solvent polarity, and catalyst loading. For example:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 80°C | +25% yield |
| Solvent | DCM vs. THF | DCM | +15% purity |
| Bayesian optimization algorithms further refine conditions, achieving 41–44% yields in piperazine coupling steps . |
Q. What computational methods predict non-covalent interactions affecting stability or bioactivity?
- Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., naphthalene-1-carbonyl group’s π-π stacking with kinase domains).
- DFT Calculations : Models electron density for hydrogen-bond acceptor sites (e.g., thienoimidazolidin-2-one oxygen) .
- QSAR Modeling : Correlates substituent electronegativity (e.g., 4-fluorophenyl) with IC values in kinase assays .
Q. How can contradictory bioactivity data across assays be resolved?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–10 µM) to rule out assay-specific artifacts.
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolic Stability Tests : Liver microsome assays (e.g., human CYP450 isoforms) assess if metabolites interfere with activity .
Q. What strategies enable scalable synthesis via flow chemistry?
- Continuous Flow Reactors : Improve heat transfer for exothermic steps (e.g., cyclization at 100°C).
- In-Line Analytics : UV/Vis sensors monitor intermediate purity in real-time.
- Automated Quenching : Reduces byproduct formation during workup .
Q. How can bioconjugation (e.g., with fluorescent tags) be performed without compromising activity?
- Site-Specific Conjugation : Target the pentanamide’s terminal amine via NHS ester chemistry (pH 7.4, 4°C).
- Click Chemistry : Use azide-alkyne cycloaddition (e.g., Biotin-PEG4-Alkyne) for minimal steric hindrance .
Q. What experimental designs elucidate structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
